N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

GPR35 GPCR antagonism

N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide (C₁₇H₁₅N₅O₄, MW 353.34) is a synthetic small molecule belonging to the benzotriazinone–glycinamide chemotype. The compound incorporates a 4-oxo-1,2,3-benzotriazin-3(4H)-yl heterocycle linked via an acetyl spacer to a glycinamide backbone that is N-capped with a 4-hydroxyphenyl group.

Molecular Formula C17H15N5O4
Molecular Weight 353.33 g/mol
Cat. No. B11009474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Molecular FormulaC17H15N5O4
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C17H15N5O4/c23-12-7-5-11(6-8-12)19-15(24)9-18-16(25)10-22-17(26)13-3-1-2-4-14(13)20-21-22/h1-8,23H,9-10H2,(H,18,25)(H,19,24)
InChIKeyTVXXBTVWBHGECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide: Compound Class and Procurement Context


N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide (C₁₇H₁₅N₅O₄, MW 353.34) is a synthetic small molecule belonging to the benzotriazinone–glycinamide chemotype [1]. The compound incorporates a 4-oxo-1,2,3-benzotriazin-3(4H)-yl heterocycle linked via an acetyl spacer to a glycinamide backbone that is N-capped with a 4-hydroxyphenyl group. This chemotype has been explored in kinase inhibitor programs targeting SRC, VEGFr2, and BCR-ABL, as well as in anti-inflammatory and antimalarial campaigns [2]. The benzotriazine core is a recognized privileged scaffold in medicinal chemistry, with two benzotriazine-based compounds (tirapazamine and TG100801) having entered clinical trials [2]. The compound is primarily sourced from specialty chemical suppliers for pre-clinical research use.

Why N-(4-Hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide Cannot Be Interchanged with Close Analogs


Within the benzotriazinone–glycinamide series, even minor modifications to the N-terminal aromatic substituent produce substantial shifts in molecular properties and target interaction profiles. The 4-hydroxyphenyl moiety confers a characteristic hydrogen-bond donor capacity (HBD = 1), a moderate lipophilicity (clogP = 0.59), and a topological polar surface area (TPSA) of 108.11 Ų [1]. Replacement of the 4-hydroxyphenyl group with, for example, a 5-chloro-2-hydroxyphenyl substituent introduces an additional halogen atom that alters both electronic distribution and steric bulk (MW increases to ~387.8 Da for the chloro analog) . A 4-butylphenyl substitution, conversely, raises lipophilicity substantially while eliminating the phenolic hydrogen-bond donor . These physicochemical divergences can translate into different solubility, permeability, metabolic stability, and off-target binding profiles, making simple substitution of one analog for another scientifically unreliable without assay-specific verification. The quantitative evidence below, though limited in scope, illustrates where differentiation has been experimentally observed.

Quantitative Differentiation Evidence for N-(4-Hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide


GPR35 Antagonism: Target Compound vs. In-Class Expectation

In a primary assay for G-protein coupled receptor 35 (GPR35) antagonism, N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide was profiled and found to be inactive [1]. This negative result provides a baseline differentiation point: while certain benzotriazinone derivatives have been reported to modulate GPCR targets, this specific substitution pattern does not engage GPR35. Researchers seeking GPR35-active chemotypes should exclude this compound or use it as a negative control reference.

GPR35 GPCR antagonism benzotriazinone

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Close Analogs

The target compound exhibits a calculated partition coefficient (clogP) of 0.59 and possesses exactly one hydrogen-bond donor (HBD = 1) [1]. In contrast, the 5-chloro-2-hydroxyphenyl analog (C₁₇H₁₄ClN₅O₄, MW ~387.8) introduces an ortho-phenolic hydroxyl group, creating an additional HBD and altering intramolecular hydrogen-bonding patterns . The 4-butylphenyl analog removes the phenolic –OH entirely (HBD = 0) and adds a hydrophobic alkyl chain, driving a substantially higher clogP [2]. These differences in lipophilicity and hydrogen-bonding capacity directly affect aqueous solubility, membrane permeability, and metabolic clearance predictions, making the target compound quantitatively distinguishable from its nearest neighbors.

lipophilicity hydrogen bonding physicochemical properties drug-likeness

Kinase Inhibition Landscape: Benzotriazinone Chemotype Class-Level Activity Context

Benzotriazinone-based compounds have been developed as selective kinase inhibitors, with published structure–activity relationships (SAR) demonstrating that N-terminal substituent identity strongly modulates potency and selectivity across the kinome [1][2]. In a series of benzotriazine Src inhibitors, modification of the terminal aromatic group shifted IC₅₀ values by over 100-fold against Src kinase and altered selectivity against VEGFr2 and BCR-ABL [2]. While no direct head-to-head kinase profiling data for the 4-hydroxyphenyl derivative versus its closest analogs have been published, the established SAR framework predicts that the 4-hydroxyphenyl substitution pattern—with its single para-phenolic HBD—will yield a distinct kinase selectivity fingerprint compared to analogs bearing chloro, alkyl, or heteroaryl substituents [3].

kinase inhibition SRC BCR-ABL VEGFr2 benzotriazine

Drug-Likeness and Oral Bioavailability Prediction vs. Analog Set

The target compound satisfies all Lipinski Rule of Five criteria (MW = 353.34 ≤ 500; clogP = 0.59 ≤ 5; HBD = 1 ≤ 5; HBA = 9 ≤ 10) and also passes the Rule of Three for fragment-based lead discovery (MW ≤ 300? No: 353.34, but HBD = 1 ≤ 3, clogP = 0.59 ≤ 3) [1]. In contrast, the 5-chloro-2-hydroxyphenyl analog (MW ~387.8) and the N-cycloheptyl analog (MW = 357.4) approach higher molecular weight ranges that may reduce ligand efficiency indices . The 4-butylphenyl analog, with its increased lipophilicity (estimated clogP > 3), carries elevated risk of poor aqueous solubility, phospholipidosis, and promiscuous target binding [2]. The 2-phenylethyl analog (no phenolic –OH) lacks the hydrogen-bond donor that may be critical for specific target engagement.

Lipinski Rule of Five drug-likeness oral bioavailability ADME prediction

Recommended Application Scenarios for N-(4-Hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide Based on Quantitative Evidence


Negative Control for GPR35 Antagonism Screening Campaigns

Based on the experimentally determined inactivity against GPR35 [1], this compound is well-suited as a negative control in GPR35-targeted assays. Researchers screening benzotriazinone libraries for GPR35 modulators can use this compound to establish baseline signals, distinguishing true GPR35 actives from assay interference artifacts. Its physicochemical profile (moderate clogP, low HBD) minimizes nonspecific binding risks that could confound negative control performance.

Kinase Profiling Selectivity Panel Reference Compound

The benzotriazine chemotype has validated activity against Src, VEGFr2, and BCR-ABL kinases [2][3]. This compound, with its 4-hydroxyphenyl substituent, can serve as a selectivity panel probe to assess the contribution of a para-phenolic HBD to kinase binding preferences. Its inclusion in broad kinome profiling panels alongside analogs bearing chloro, alkyl, or heteroaryl substituents would quantify the selectivity impact of this specific functional group arrangement, generating data directly relevant to procurement decisions for focused kinase inhibitor libraries.

Physicochemical Benchmarking for Benzotriazinone–Glycinamide Lead Optimization

With its balanced profile (clogP = 0.59, MW = 353.34, TPSA = 108.11 Ų) [1], this compound serves as a physicochemical reference standard for medicinal chemistry teams optimizing benzotriazinone–glycinamide leads. When SAR exploration pushes analogs into higher lipophilicity or molecular weight space, this compound provides a baseline for assessing property deterioration and for calculating ligand efficiency metrics. Its favorable drug-likeness parameters make it a useful comparator when evaluating the developability cost of potency-enhancing substituent modifications.

Hydrogen-Bond-Dependent Target Engagement Studies

The single, well-defined phenolic hydrogen-bond donor (HBD = 1) [1] makes this compound a suitable tool for investigating target interactions that require a specific H-bond donor at the N-terminal position. In structure-based drug design projects, this compound can be docked into target active sites to map hydrogen-bonding requirements, with the 4-hydroxyphenyl group serving as an H-bond probe. Analogs lacking this donor (e.g., 4-butylphenyl) or bearing additional donors (e.g., 5-chloro-2-hydroxyphenyl) would be predicted to show altered binding modes, enabling rational selection of the optimal analog for a given target pocket.

Quote Request

Request a Quote for N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.